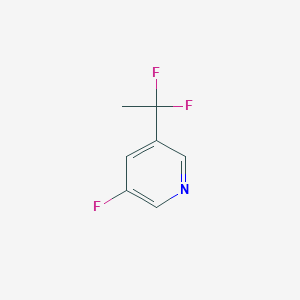

3-(1,1-Difluoroethyl)-5-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Antiviral Activity

The synthesis and antiviral activity of trifluorothymidine, related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, have been studied. Trifluorothymidine is expected to be incorporated into DNA, leading to mutagenic effects, which were confirmed in bacteriophage T4B. The research found that trifluorothymidine markedly inhibited the growth of several transplanted tumors in mice, suggesting potential applications in antiviral therapies (Heidelberger, 1975).

2. Medical Imaging

Fluorine-18 labeled fluoropyridines, including compounds related to this compound, have been increasingly applied in Positron Emission Tomography (PET) for medical imaging. The research highlights the development of pyridyliodonium salts as a convenient method for introducing fluorine-18 into more stable fluoropyridines (Carroll et al., 2007).

3. Catalytic Fluoromethylation

Research into the catalytic fluoromethylation of carbon-carbon multiple bonds has emphasized the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, often found in pharmaceuticals and agrochemicals. This includes studying electrophilic fluoromethylating reagents and photoredox catalysis, which are relevant for the synthesis of compounds like this compound (Koike & Akita, 2016).

4. Synthesis of Fluorinated Compounds

There has been significant interest in the synthesis of fluorinated compounds, including those related to this compound. This includes the development of shelf-stable electrophilic reagents for trifluoromethylthiolation, which is crucial in the design of new drug compounds due to its lipophilicity and electron-withdrawing properties (Shao et al., 2015).

5. Radiochemical Synthesis for Imaging

The compound 3-[18F]fluoro-4-aminopyridine ([18F]3F4AP), related to this compound, has been developed for use in PET imaging of demyelinating diseases. The research discusses its semi-automated production process, which is vital for its application in clinical studies (Brugarolas et al., 2017).

6. Synthesis of Difluoropiperidines

Research into the synthesis of difluoropiperidines, a group that includes compounds like this compound, has been conducted. This includes the development of new synthetic pathways starting from suitable delta-chloro-alpha,alpha-difluoroimines (Verniest et al., 2008).

7. Analysis of Drug Metabolism

The metabolism of 5-fluorouracil, a compound related to this compound, has been monitored in vivo using 19F NMR. This research is significant for understanding the metabolic fate of fluorinated drugs in live cells (Stevens et al., 1984).

8. Biochemical and Metabolic Investigations

Studies on fluorinated pyrimidines, which are structurally related to this compound, have been conducted to understand their metabolic pathways and effects on nucleic acid biosynthesis. This research provides insights into the biochemical behavior of such compounds (Harbers et al., 1959).

9. Trifluoromethylation of Uracils and Cytosines

A study on the trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones highlights the significance of fluoroalkylated enaminones in pharmaceuticals and agrochemicals. This research is relevant for compounds like this compound (Huang et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory effects on enzymes such as 3-isopropylmalate dehydrogenase (ipmdh) . This enzyme plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .

Mode of Action

Related compounds have been designed based on the concept of mechanism-based inhibition . These compounds interact with their target enzymes and undergo a normal enzyme reaction, followed by an additional elimination reaction .

Biochemical Pathways

Similar compounds have been shown to affect the biosynthetic pathway of the essential amino acid l-leucine by inhibiting the enzyme ipmdh .

Result of Action

Related compounds have been shown to undergo an additional elimination reaction after the normal enzyme reaction, resulting in the formation of an α,β-unsaturated carbonyl product .

Properties

IUPAC Name |

3-(1,1-difluoroethyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFPXNMDYZZNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

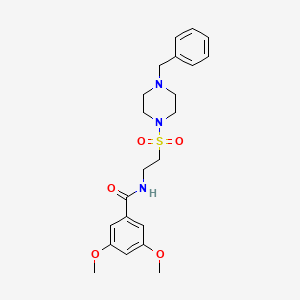

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)

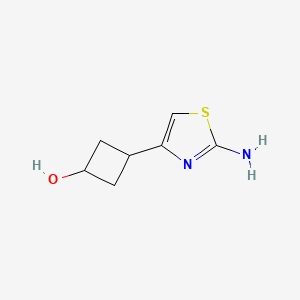

![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2927536.png)

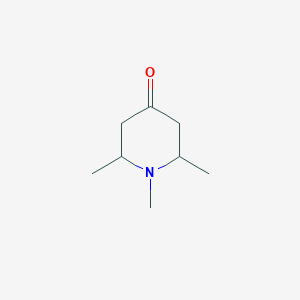

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)